3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a sulfonyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of a nitrile with a thioamide in the presence of a suitable catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the isothiazole intermediate with a sulfonyl chloride derivative, such as 2,6-dichlorobenzylsulfonyl chloride, under basic conditions.
Final Assembly: The final step involves the coupling of the sulfonylated isothiazole with the appropriate benzyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, agrochemicals, and other industrial products. Its applications can range from the synthesis of specialty chemicals to the formulation of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-Dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
- 3-[(2,6-Dichlorobenzyl)sulfonyl]-4-isothiazolecarboxylic acid
- 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-2-isothiazolecarboxamide
Uniqueness
Compared to similar compounds, 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where these properties are critical, such as in the development of new pharmaceuticals or advanced materials.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S2/c1-7-8(5-15)12(16-19-7)20(17,18)6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWLNBCXBYMEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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